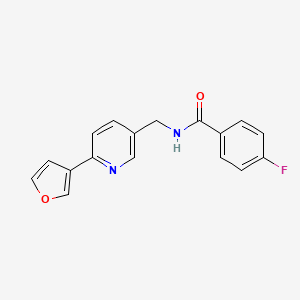

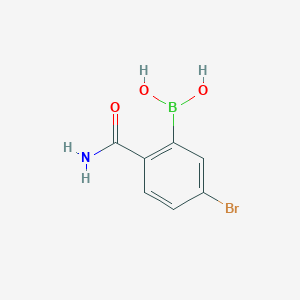

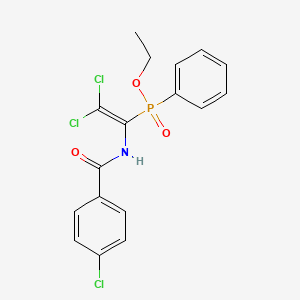

![molecular formula C15H25N3O5S2 B2877441 4-[(2-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2097873-55-5](/img/structure/B2877441.png)

4-[(2-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[(2-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide, also known as S-(+)-Methyldesosamine, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative and is commonly used as a reagent in organic chemistry. It has also been found to have potential therapeutic applications due to its unique mechanism of action.

Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Research

Sulfonamides have been synthesized for potential therapeutic applications in Alzheimer’s disease. A study describes the synthesis of new series of sulfonamides showing acetylcholinesterase inhibitory activity. One compound, in particular, exhibited significant inhibitory activity, suggesting its potential as a lead structure for designing more potent inhibitors for Alzheimer’s disease (Abbasi et al., 2018).

Photodynamic Therapy for Cancer Treatment

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, showing high singlet oxygen quantum yield, useful for photodynamic therapy applications in cancer treatment. These compounds possess remarkable potential as Type II photosensitizers due to their good fluorescence properties and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor and Antiproliferative Activity

Sulfonamide derivatives have been evaluated for their antitumor properties. Some compounds have shown significant in vitro antiproliferative activity against various human cancer cell lines, indicating their potential as novel antitumor agents (Gamal El-Din et al., 2015).

Microbial Degradation of Sulfonamide Antibiotics

Research on microbial strategies for the degradation of sulfonamide antibiotics has identified metabolites formed during the breakdown process. This degradation follows an unusual pathway initiated by ipso-hydroxylation, demonstrating a novel microbial strategy to eliminate sulfonamide antibiotics, which poses potential solutions for environmental persistence issues (Ricken et al., 2013).

Antimicrobial Activities

Sulfonamides have also been explored for their antimicrobial activities. Novel sulfonamide compounds have been synthesized and shown to possess wide antimicrobial activities against pathogenic strains of gram-positive and gram-negative bacteria, effective in treating various infectious diseases (Ahmad & Farrukh, 2012).

Wirkmechanismus

Target of Action

Similar compounds such as sulfanilamide target bacterial enzyme dihydropteroate synthetase .

Mode of Action

Sulfanilamide, a compound with a similar structure, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

Biochemical Pathways

Sulfonimidates, a class of compounds to which this compound belongs, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .

Result of Action

The inhibition of the bacterial enzyme dihydropteroate synthetase by similar compounds like sulfanilamide results in the prevention of folic acid synthesis, which is necessary for bacterial growth and multiplication .

Eigenschaften

IUPAC Name |

4-[[(2-methoxyphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O5S2/c1-17(2)25(21,22)18-10-8-13(9-11-18)12-16-24(19,20)15-7-5-4-6-14(15)23-3/h4-7,13,16H,8-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXQNQZUOGBABG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

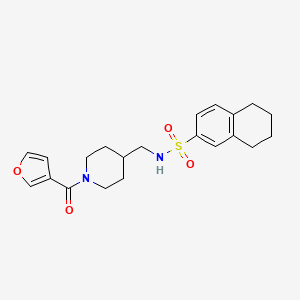

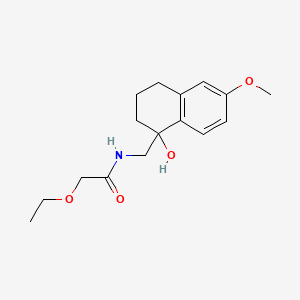

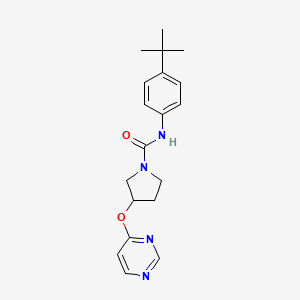

![N-(3,4-dimethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2877360.png)

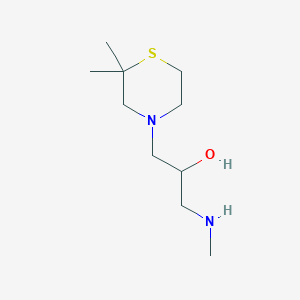

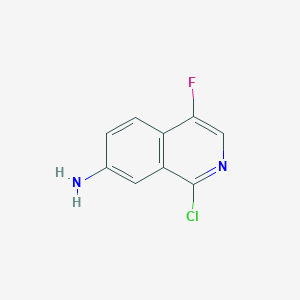

![1-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]-2-(pyridin-4-yl)azepane](/img/structure/B2877363.png)

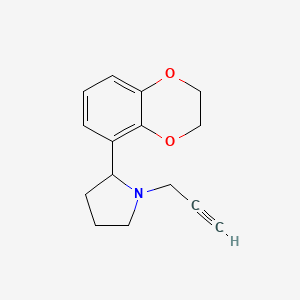

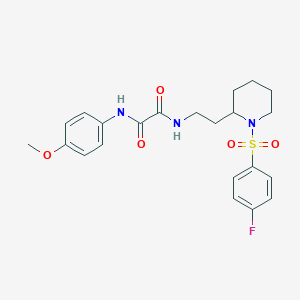

![N-(3-chloro-4-methylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2877372.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2877376.png)